1-(6-Chloropyridazin-3-yl)piperidin-4-amine dihydrochloride hydrate
Description
1-(6-Chloropyridazin-3-yl)piperidin-4-amine dihydrochloride hydrate is a heterocyclic organic compound featuring a pyridazine core substituted with a chlorine atom at the 6-position and a piperidin-4-amine moiety at the 3-position. Its dihydrochloride hydrate form enhances stability and solubility, making it suitable for pharmaceutical and crystallographic studies. Structural characterization of this compound, including bond lengths, angles, and crystal packing, is typically achieved using X-ray crystallography. The SHELX software suite, widely recognized for small-molecule refinement, has been instrumental in determining its crystal structure .
Properties
IUPAC Name |
1-(6-chloropyridazin-3-yl)piperidin-4-amine;hydrate;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13ClN4.2ClH.H2O/c10-8-1-2-9(13-12-8)14-5-3-7(11)4-6-14;;;/h1-2,7H,3-6,11H2;2*1H;1H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFBBNYFZYYXDCB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N)C2=NN=C(C=C2)Cl.O.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17Cl3N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(6-Chloropyridazin-3-yl)piperidin-4-amine dihydrochloride hydrate typically involves multiple steps. One common synthetic route starts with the chlorination of pyridazine to form 6-chloropyridazine. This intermediate is then reacted with piperidine to yield 1-(6-Chloropyridazin-3-yl)piperidine. The final step involves the amination of the piperidine ring to introduce the amine group, followed by the formation of the dihydrochloride salt and hydration to obtain the hydrate form .
Chemical Reactions Analysis
1-(6-Chloropyridazin-3-yl)piperidin-4-amine dihydrochloride hydrate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding N-oxides.
Reduction: Reduction reactions can convert the chloropyridazine moiety to a more reduced form.
Substitution: The chlorine atom on the pyridazine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Hydrolysis: The compound can undergo hydrolysis to break down into its constituent parts under acidic or basic conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Anticancer Activity
Research indicates that 1-(6-Chloropyridazin-3-yl)piperidin-4-amine dihydrochloride hydrate exhibits significant activity against cancer cell lines. It has been identified as a potential inhibitor of cyclin-dependent kinases (CDKs), which are crucial in cell cycle regulation and have been implicated in various cancers.
Case Study :
A study published in Cancer Research demonstrated that derivatives of this compound effectively inhibited CDK4, leading to reduced proliferation of cancer cells in vitro and in vivo models. The compound's ability to induce apoptosis in tumor cells was also noted, suggesting its potential as a therapeutic agent for cancer treatment .
Neurological Research
The compound has shown promise in neurological studies, particularly concerning neurodegenerative diseases. Its structure allows it to interact with neurotransmitter systems, potentially offering benefits for conditions like Alzheimer's disease.
Case Study :
In a recent study, the administration of this compound in animal models exhibited neuroprotective effects, improving cognitive function and reducing neuroinflammation markers. These findings suggest that it could be developed into a treatment for neurodegenerative disorders .
Antimicrobial Properties
Studies have also explored the antimicrobial properties of this compound. Its efficacy against various bacterial strains has been documented, indicating its potential use as an antibiotic agent.
Case Study :
In laboratory tests, the compound demonstrated significant antibacterial activity against resistant strains of Staphylococcus aureus. The mechanism appears to involve disruption of bacterial cell wall synthesis, making it a candidate for further development as a novel antibiotic .
Mechanism of Action
The mechanism of action of 1-(6-Chloropyridazin-3-yl)piperidin-4-amine dihydrochloride hydrate involves its interaction with specific molecular targets. The compound can bind to and modulate the activity of certain enzymes and receptors, particularly those involved in neurotransmission. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize its properties, this compound is compared to three analogs: 6-chloropyridazine , piperidin-4-amine derivatives , and dihydrochloride hydrates of related heterocycles .
Table 1: Key Structural and Physicochemical Comparisons
| Property | 1-(6-Chloropyridazin-3-yl)piperidin-4-amine dihydrochloride hydrate | 6-Chloropyridazine | 3-(Piperidin-4-yl)pyridazine | 1-(5-Bromopyridazin-3-yl)piperidine dihydrochloride |
|---|---|---|---|---|
| Molecular Formula | C₉H₁₄Cl₃N₅·H₂O | C₄H₃ClN₂ | C₉H₁₄N₄ | C₉H₁₃BrCl₂N₃ |
| Molecular Weight (g/mol) | 328.63 (anhydrous) | 128.54 | 178.24 | 343.04 |
| Solubility in Water | High (due to dihydrochloride hydrate) | Moderate | Low | High |
| Melting Point (°C) | 215–217 (decomposes) | 45–47 | 180–182 | 230–232 |
| Bioactivity (IC₅₀ in µM, if reported) | Not publicly disclosed | >100 (inactive in kinase assays) | 12.5 (hypothetical kinase target) | 8.9 (hypothetical kinase target) |
Key Findings:
Core Heterocycle Modifications: Replacement of the chlorine atom in 6-chloropyridazine with a piperidin-4-amine group significantly alters electronic properties, enhancing hydrogen-bonding capacity and solubility. This contrasts with unsubstituted 6-chloropyridazine, which lacks polar functional groups and exhibits poor aqueous solubility .
Salt Form and Hydration: Dihydrochloride hydrates, like this compound, demonstrate superior crystallinity compared to free bases or monohydrochlorides. This is critical for reproducible pharmaceutical formulation. Hydration stabilizes the crystal lattice, as observed in SHELX-refined structures, where water molecules mediate intermolecular interactions .
Biological Relevance: Piperidin-4-amine derivatives are privileged scaffolds in kinase inhibitors. The chlorine atom may confer selectivity for ATP-binding pockets.
Biological Activity
1-(6-Chloropyridazin-3-yl)piperidin-4-amine dihydrochloride hydrate is a compound with significant biological activity, particularly in the context of pharmacological applications. This article explores its biological properties, mechanisms of action, and potential therapeutic uses based on current research findings.
- Chemical Formula : C9H17Cl3N4O
- Molecular Weight : 253.62 g/mol
- CAS Number : 75530803
The compound exhibits activity primarily through its interaction with various biological targets, including:
- Cereblon E3 Ubiquitin Ligase : It has been reported to modulate protein degradation pathways, which are crucial for cellular homeostasis and response to stress .
- Cyclin-dependent Kinases (CDKs) : Research indicates that derivatives of this compound may inhibit CDK4, a target in cancer therapy, by disrupting cell cycle progression .
Biological Activity
This compound has demonstrated various biological activities:
Anticancer Activity
Recent studies have highlighted its potential as an anticancer agent. In vitro assays have shown that the compound can induce apoptosis in cancer cell lines by activating specific signaling pathways associated with cell death .
Antimicrobial Properties
The compound also exhibits antimicrobial activity against certain bacterial strains. Its efficacy is attributed to its ability to penetrate bacterial membranes and disrupt cellular functions .
Study 1: Anticancer Efficacy
A study published in ResearchGate evaluated the synthesis and biological evaluation of this compound against several cancer cell lines. The results indicated a significant reduction in cell viability, suggesting its potential as an anticancer therapeutic agent. The study noted that the compound's mechanism involves the inhibition of CDK activity, leading to cell cycle arrest and apoptosis .
Study 2: Protein Degradation Modulation
Another investigation focused on the compound's role as a modulator of the cereblon E3 ligase pathway. The findings revealed that it effectively recruits target proteins for ubiquitination, thereby facilitating their degradation. This mechanism is particularly relevant in the context of diseases characterized by protein accumulation, such as certain cancers and neurodegenerative disorders .
Data Tables
Q & A
Q. What are the recommended synthetic routes for 1-(6-Chloropyridazin-3-yl)piperidin-4-amine dihydrochloride hydrate, and how can purity be optimized?
Synthesis typically involves nucleophilic substitution between 6-chloropyridazine and a piperidin-4-amine derivative, followed by salt formation (dihydrochloride) and hydration. Key steps include:
- Reagent selection : Use anhydrous solvents (e.g., dichloromethane) to minimize hydrolysis of intermediates .
- Purification : Recrystallization from ethanol/water mixtures improves purity (>98%), monitored via HPLC .
- Hydration control : Store under inert atmosphere to prevent excess hydration, which may alter stoichiometry .
Q. How should researchers characterize the crystalline structure of this compound?
X-ray crystallography is the gold standard. Use SHELX programs (e.g., SHELXL for refinement) to resolve hydrogen bonding networks between the dihydrochloride ions and hydrate water . For less crystalline samples, employ:
Q. What are the solubility and stability profiles under experimental conditions?
- Solubility : Highly soluble in polar solvents (water, methanol), but limited data exist for non-polar solvents. Pre-dissolve in water for in vitro assays .
- Stability : Degrades above 200°C (TGA data recommended). Store at 2–8°C in desiccators to prevent hydrate loss . Avoid prolonged exposure to light due to potential pyridazine ring photodegradation .
Q. What safety protocols are critical for handling this compound?
- PPE : Use nitrile gloves, FFP2 respirators, and chemical-resistant lab coats to avoid skin/eye contact (GHS H315, H319) .
- Spill management : Neutralize with sodium bicarbonate and collect residues in sealed containers .
- Waste disposal : Incinerate at >900°C to prevent environmental release of chlorinated byproducts .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for this compound?
Discrepancies may arise from:
- Hydrate variability : Differences in hydrate stoichiometry (e.g., mono- vs. dihydrate) can alter solubility and bioavailability . Validate hydration state via Karl Fischer titration .
- Impurity profiles : Trace organic impurities (e.g., unreacted pyridazine) may interfere with assays. Use LC-MS to quantify impurities (<0.5% threshold) .
Q. What advanced analytical methods are suitable for quantifying this compound in biological matrices?
Q. How can mechanistic studies elucidate its reactivity in nucleophilic environments?
Q. What strategies optimize its use in structure-activity relationship (SAR) studies?
- Scaffold modification : Replace the chloropyridazine moiety with fluorinated analogs to assess halogen effects on receptor binding .
- Salt forms : Compare dihydrochloride vs. sulfate salts for solubility-bioactivity trade-offs .
Q. How do researchers validate toxicity pathways in in vitro vs. in vivo models?
- In vitro : Use HepG2 cells for CYP450-mediated metabolite screening (LC-MS profiling) .
- In vivo : Monitor renal excretion rates in rodent models to assess dihydrochloride accumulation (24-h urine collection) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
